2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound with significant research value. Its molecular formula is , and it has a molecular weight of approximately 481.95 g/mol. This compound is characterized by the presence of a chlorophenyl group and a quinoline moiety, which contribute to its potential biological activities. The compound is often utilized in various scientific studies due to its unique structural features and properties.
The compound is cataloged in several chemical databases, including PubChem and BenchChem, which provide detailed information regarding its structure, synthesis, and applications in research. It is available for purchase from chemical suppliers, indicating its relevance in laboratory settings for various experimental applications .
This compound falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their rings. It can also be classified as a thiadiazine derivative due to its structural components. The presence of multiple functional groups makes it of interest in medicinal chemistry and drug development.
The synthesis of 2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step reactions that may include the following methods:
Technical details regarding specific reagents, solvents, temperatures, and reaction times are typically found in specialized literature or patents related to this compound .
The molecular structure of 2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can be represented using various chemical notation systems:
InChI=1S/C24H20ClN3O4S/c25-18-11-13-19(14-12-18)28-24(30)27(21-9-3-4-10-22(21)33(28,31)32)16-23(29)26-15-5-7-17-6-1-2-8-20(17)26/h1-4,6,8-14H,5,7,15-16H2
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4S(=O)(=O)N(C3=O)C5=CC=C(C=C5)Cl
These representations provide insight into the spatial arrangement of atoms within the molecule and are crucial for computational modeling and analysis.
The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and catalyst presence .
The mechanism of action for 2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is not fully elucidated but is hypothesized based on its structural features:
Data regarding specific interactions and pathways are often derived from preclinical studies or computational docking analyses .
The physical properties of this compound include:
Key chemical properties include:
Relevant data can be obtained from supplier specifications or experimental validations in research settings .
This compound has several potential applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5